4-Benzoyl-1,7-diphenylheptane-1,7-dione

Catalog No.
S16078383
CAS No.
61538-08-7
M.F
C26H24O3
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzoyl-1,7-diphenylheptane-1,7-dione

CAS Number

61538-08-7

Product Name

4-Benzoyl-1,7-diphenylheptane-1,7-dione

IUPAC Name

4-benzoyl-1,7-diphenylheptane-1,7-dione

Molecular Formula

C26H24O3

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C26H24O3/c27-24(20-10-4-1-5-11-20)18-16-23(26(29)22-14-8-3-9-15-22)17-19-25(28)21-12-6-2-7-13-21/h1-15,23H,16-19H2

InChI Key

CYTXHEAGFPRPOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(CCC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

4-Benzoyl-1,7-diphenylheptane-1,7-dione is a chemical compound characterized by its unique structure, which includes two benzoyl groups and a heptane backbone. Its molecular formula is C26H20O3C_{26}H_{20}O_3, and it features a diketone functional group. The compound is part of the diarylheptanoid family, which is known for its diverse biological activities and structural variations. This specific compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis .

Typical of diketones. These include:

  • Condensation Reactions: The diketone can participate in aldol condensation reactions, leading to the formation of larger carbon frameworks.
  • Reduction Reactions: Reduction can convert the diketone into corresponding alcohols or ketones, depending on the reagents used.
  • Photo

The biological activity of 4-benzoyl-1,7-diphenylheptane-1,7-dione is notable in several contexts:

  • Antioxidant Properties: Compounds in the diarylheptanoid class often exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress.
  • Antitumor Activity: Some studies suggest that derivatives of this compound may have potential antitumor properties, making them candidates for further pharmacological investigation.
  • Anti-inflammatory Effects: There is evidence that diarylheptanoids can modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory diseases .

The synthesis of 4-benzoyl-1,7-diphenylheptane-1,7-dione typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting from appropriate phenyl and benzoyl derivatives, condensation reactions can be employed to construct the heptane backbone.
  • Diels-Alder Reactions: Utilizing diene and dienophile components can lead to the formation of the desired structure through cycloaddition reactions.
  • Photochemical Synthesis: Under UV light, certain precursors can be transformed into 4-benzoyl-1,7-diphenylheptane-1,7-dione through photochemical pathways .

4-Benzoyl-1,7-diphenylheptane-1,7-dione has several applications across different fields:

  • Medicinal Chemistry: Its potential as an antitumor and anti-inflammatory agent makes it a candidate for drug development.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules due to its reactive diketone functionality.
  • Material Science: Its photochemical properties may be exploited in creating materials with specific light-responsive characteristics .

Interaction studies involving 4-benzoyl-1,7-diphenylheptane-1,7-dione often focus on its binding affinity with biological targets. Research indicates that:

  • The compound may interact with various enzymes and receptors involved in inflammation and cancer pathways.
  • Studies have shown potential interactions with glutathione transferases and other detoxifying enzymes, suggesting a role in modulating metabolic pathways .

Several compounds share structural similarities with 4-benzoyl-1,7-diphenylheptane-1,7-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,7-Diphenylhepta-1,6-diene-3,5-dioneContains a similar heptane backbone but lacks benzoyl groupsMore reactive due to unsaturation
BenzoylacetoneA simpler diketone structure with one benzoyl groupExhibits different biological activities
CurcuminA well-known diarylheptanoid with anti-inflammatory propertiesMore extensively studied for therapeutic benefits

These comparisons highlight how 4-benzoyl-1,7-diphenylheptane-1,7-dione stands out due to its dual benzoyl groups and specific biological activities that may differ from other structurally related compounds .

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Exact Mass

384.17254462 g/mol

Monoisotopic Mass

384.17254462 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

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